![molecular formula C7H6N2S B13105377 5H-Thiopyrano[4,3-D]pyrimidine CAS No. 253-89-4](/img/structure/B13105377.png)
5H-Thiopyrano[4,3-D]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-Thiopyrano[4,3-D]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a unique structure that combines a thiopyrano ring with a pyrimidine ring, making it a versatile scaffold for the development of various bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Thiopyrano[4,3-D]pyrimidine typically involves multiple steps, including cyclization, chlorination, oxidation, and substitution reactions. For instance, one synthetic route starts with dimethyl 3,3’-thiodipropanoate, which undergoes cyclization to form the thiopyrano ring, followed by chlorination and oxidation to introduce the pyrimidine moiety . The final step often involves substitution with various functional groups to yield the desired derivatives .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions
5H-Thiopyrano[4,3-D]pyrimidine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiopyrano ring can be oxidized to form sulfoxides or sulfones.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydropyrimidines, and various substituted derivatives, each with potential bioactive properties .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 5H-Thiopyrano[4,3-D]pyrimidine primarily involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and proliferation . By targeting this pathway, the compound can effectively block the abnormal signal transduction of various growth factors, leading to the suppression of cancer cell growth . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to modulate key enzymes and receptors is well-documented .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-D]pyrimidine: This derivative features a morpholino group, enhancing its cytotoxicity against cancer cell lines.
4,5-Dihydro-1H-thiochromeno[4,3-D]pyrimidine: This compound shares a similar thiopyrano-pyrimidine scaffold but with different substituents, leading to varied biological activities.
Uniqueness
5H-Thiopyrano[4,3-D]pyrimidine stands out due to its unique combination of a thiopyrano ring and a pyrimidine ring, providing a versatile platform for the development of bioactive molecules.
Eigenschaften
CAS-Nummer |
253-89-4 |
|---|---|
Molekularformel |
C7H6N2S |
Molekulargewicht |
150.20 g/mol |
IUPAC-Name |
5H-thiopyrano[4,3-d]pyrimidine |
InChI |
InChI=1S/C7H6N2S/c1-2-10-4-6-3-8-5-9-7(1)6/h1-3,5H,4H2 |
InChI-Schlüssel |
TWTVQBJBEVAQIX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CN=CN=C2C=CS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


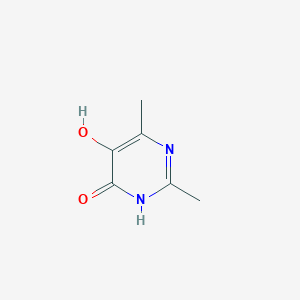
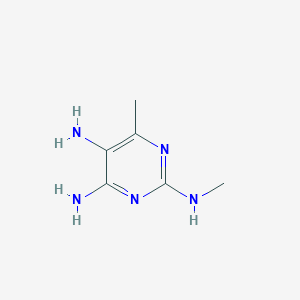
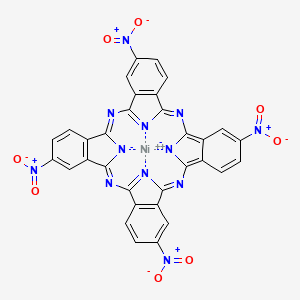
![Benzyl (2,3-dihydro-1H-imidazo[1,2-B]pyrazol-6-YL)carbamate](/img/structure/B13105309.png)
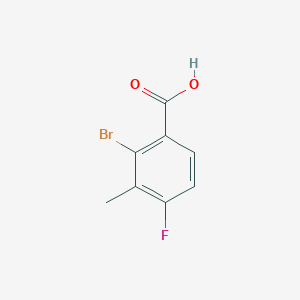
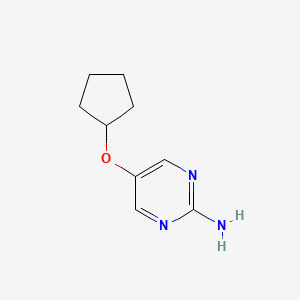
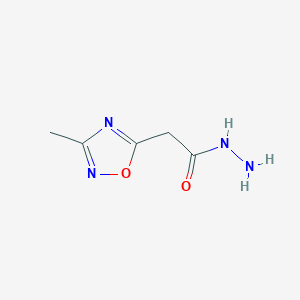
![2-[3-(4-Methylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13105344.png)
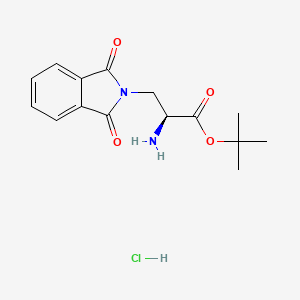
![5H-Pyrano[4,3-d]pyrimidine](/img/structure/B13105347.png)
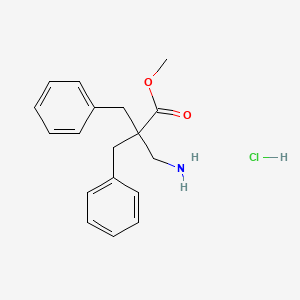
![4-[[2-(Hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoic acid](/img/structure/B13105355.png)
![2,6,7-Trimethyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine](/img/structure/B13105366.png)

